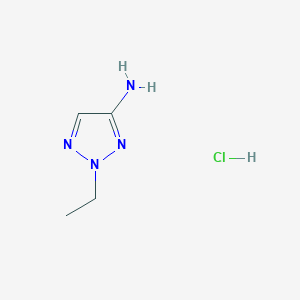

2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride

Description

2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride (CAS: 1303994-03-7) is a substituted 1,2,3-triazole derivative with an ethyl group at the N2 position and an amine group at the C4 position, forming a hydrochloride salt. This compound belongs to a class of nitrogen-rich heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The hydrochloride salt form enhances solubility, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name |

2-ethyltriazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-2-8-6-3-4(5)7-8;/h3H,2H2,1H3,(H2,5,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXYNXMZEHYTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=CC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303994-03-7 | |

| Record name | 2-ethyl-2H-1,2,3-triazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride typically involves the reaction of ethyl azide with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction proceeds as follows:

- Ethyl azide is prepared by reacting ethyl bromide with sodium azide.

- Propargylamine is then reacted with ethyl azide in the presence of a copper catalyst to form 2-ethyl-2H-1,2,3-triazol-4-amine.

- The resulting compound is treated with hydrochloric acid to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Triazole oxides.

Reduction: Amine derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that triazole derivatives, including 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride, exhibit significant antimicrobial properties. Triazoles are known to inhibit the growth of various pathogens by targeting specific enzymes or pathways crucial for microbial survival. For instance, studies have shown that triazole compounds can disrupt the synthesis of ergosterol in fungal cells, leading to cell death .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Triazole derivatives have been reported to act as inhibitors of certain kinases involved in cancer progression. A notable study demonstrated that triazole-based compounds could selectively inhibit c-Met kinase, which is often overexpressed in various cancers . This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells.

Drug Development

Ongoing research is exploring the potential of this compound as a scaffold for developing new pharmaceuticals. Its ability to form stable complexes with metal ions can be utilized in designing drugs that target specific biological pathways . Additionally, the compound's diverse functionalization possibilities allow for the creation of a library of derivatives with tailored biological activities.

Agricultural Applications

Fungicides and Pesticides

The triazole moiety is widely recognized for its efficacy in agricultural applications as fungicides. Compounds containing the triazole ring can inhibit the biosynthesis of ergosterol in fungi, making them effective against various crop diseases . Research has shown that derivatives of 1,2,3-triazoles can enhance plant resistance against fungal pathogens.

Herbicides

There is also potential for developing herbicides based on the structure of this compound. The compound's ability to interact with plant enzymes could lead to the design of selective herbicides that minimize damage to crops while effectively controlling weed populations.

Material Science Applications

Polymer Chemistry

In material science, this compound serves as a building block for synthesizing novel polymers with unique properties. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical strength . Research has focused on creating polymeric materials that exhibit self-healing properties through the dynamic exchange of triazole linkages.

Coatings and Adhesives

The compound's reactivity allows it to be used in formulating advanced coatings and adhesives. Triazole-functionalized materials can provide enhanced adhesion and resistance to environmental degradation. Studies have shown that coatings incorporating triazole derivatives exhibit improved performance in harsh conditions .

Case Study 1: Anticancer Activity

A study conducted by Cui et al. (2020) reported the synthesis of a series of 1H-triazolo[4,5-b]pyrazines derived from triazoles that demonstrated potent anticancer activity against various cancer cell lines. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Agricultural Efficacy

Research published by Gao et al. (2019) evaluated the fungicidal activity of several triazole derivatives against common agricultural pathogens. The study found that certain derivatives showed up to 90% inhibition rates against fungal growth in vitro .

Mechanism of Action

The mechanism of action of 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways .

Comparison with Similar Compounds

Key Observations:

- Substituent Position : N2-alkyl groups (ethyl, isopropyl) improve solubility via salt formation, whereas aryl substituents (e.g., 4-chlorophenyl) enhance target affinity, as seen in IDO1 inhibitors .

- Biological Activity : Aryl-substituted triazoles exhibit higher enzyme inhibitory potency (e.g., IC₅₀ = 0.023 μM for N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine) compared to alkyl-substituted derivatives, likely due to π-π interactions with hydrophobic enzyme pockets .

- Thermal Stability : Bulky substituents (e.g., benzyl, benzimidazole) increase melting points (>250°C), suggesting improved crystallinity and stability .

Biological Activity

2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride is a derivative of the 1,2,3-triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.

The molecular formula of this compound is C4H9ClN4. The compound is typically synthesized through the reaction of ethyl azide with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The process involves several steps:

- Synthesis of ethyl azide from ethyl bromide and sodium azide.

- Reaction of ethyl azide with propargylamine in the presence of a copper catalyst.

- Treatment with hydrochloric acid to yield the hydrochloride salt.

This compound exhibits its biological effects primarily through interaction with various biological targets. The mechanism involves:

- Binding Affinity : Triazole derivatives have a high affinity for multiple receptors and enzymes which can modulate biochemical pathways.

- Formation of C-N Bonds : The compound participates in reactions that form stable C-N bonds which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For example:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Ethyl-2H-1,2,3-triazol-4-amine HCl | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Antiviral Activity

The antiviral properties of triazole derivatives have been explored extensively. Studies indicate that compounds similar to this compound can inhibit viral replication effectively. For instance:

The mechanism often involves inhibition of viral enzymes or blocking viral entry into host cells .

Anti-inflammatory Activity

Triazole compounds also exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways. In studies involving peripheral blood mononuclear cells (PBMCs), compounds derived from triazoles showed significant reductions in TNF-alpha and IL-6 levels .

Case Studies

A recent study evaluated the biological activity of several triazole derivatives in a controlled environment. The results indicated that derivatives closely related to this compound exhibited:

Q & A

Q. What are the optimal synthetic routes for 2-ethyl-2H-1,2,3-triazol-4-amine hydrochloride, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Triazole formation : Reacting 2-ethylazide with a propargylamine precursor under Cu(I) catalysis .

- Hydrochloride salt formation : Treating the free base with HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt.

- Purification : Use column chromatography (silica gel, methanol/dichloromethane eluent) followed by recrystallization from ethanol/ether to achieve >95% purity. Characterization via -NMR (δ 7.8–8.1 ppm for triazole protons) and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is critical .

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

- Crystallization : Slow evaporation of a saturated acetonitrile solution at 4°C.

- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters: anisotropic displacement parameters for non-H atoms, hydrogen atoms placed geometrically. WinGX or OLEX2 can visualize the final structure .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm triazole ring substitution patterns and ethyl group integration.

- FT-IR : Peaks at 1600–1650 cm (C=N stretching) and 3100–3300 cm (amine N-H).

- Mass Spectrometry : ESI-MS in positive mode to observe [M+H] and isotopic pattern matching for Cl confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?

- Methodological Answer : Discrepancies often arise from assay conditions or cell line variability. Mitigation strategies include:

- Standardized protocols : Use the MTT assay with matched cell passage numbers and serum-free conditions during treatment.

- Structural analogs : Compare activity with derivatives (e.g., bromo- or chloro-substituted triazoles) to establish structure-activity relationships (SAR). For example, halogen substituents at the 5-position enhance antiproliferative activity by 30–50% in MCF-7 cells .

- Molecular docking : Validate binding hypotheses using AutoDock Vina against targets like topoisomerase IV (PDB ID: 3FV5) to explain potency variations .

Q. What strategies are effective for improving the compound’s bioavailability in preclinical models?

- Methodological Answer :

- Salt modification : Test alternative counterions (e.g., sulfate, citrate) to enhance solubility.

- Prodrug design : Synthesize acetylated or PEGylated derivatives to increase membrane permeability.

- In vivo PK studies : Administer 10 mg/kg intravenously in Sprague-Dawley rats; monitor plasma concentration via LC-MS/MS. Adjust dosing based on t and AUC .

Q. How can researchers validate the compound’s mechanism of action against antimicrobial targets?

- Methodological Answer :

- Time-kill assays : Expose Staphylococcus aureus (ATCC 29213) to 2×MIC (determined via broth microdilution) and plate aliquots at 0–24 hours.

- Biofilm inhibition : Use crystal violet staining on polystyrene plates; quantify reduction in biofilm biomass at sub-MIC concentrations.

- Enzyme inhibition : Measure inhibition of bacterial dihydrofolate reductase (DHFR) using a NADPH-coupled spectrophotometric assay (λ = 340 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.